Z-Ala-Gly-NH2

Description

Systematic IUPAC Name and Alternative Designations

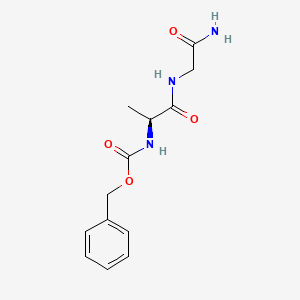

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides the most precise chemical identification of this compound. According to PubChem database records, the official IUPAC name is benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate. This systematic nomenclature reflects the complete structural arrangement of the molecule, indicating the presence of a benzyl carbamate protecting group attached to the nitrogen terminus of an L-alanine residue, which is subsequently linked through an amide bond to a glycine amide terminus.

The compound exhibits numerous alternative designations that are commonly employed in scientific literature and commercial applications. The most frequently encountered alternative name is N-benzoxycarbonyl-L-alanyl-glycinamide, which provides a more intuitive description of the peptide sequence and protecting group arrangement. Additional systematic designations include benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate and the condensed peptide notation Cbthis compound.

Commercial suppliers and research institutions frequently utilize abbreviated nomenclature systems for practical identification purposes. The designation this compound appears consistently across multiple chemical vendor databases, where the "Z" prefix specifically denotes the benzyloxycarbonyl protecting group. This abbreviated form maintains widespread acceptance in peptide chemistry literature due to its concise representation of the essential structural features while preserving chemical accuracy.

The peptide sequence notation AG represents the amino acid composition in single-letter code format, where A corresponds to alanine and G represents glycine. This notation system proves particularly valuable in comparative studies involving related peptide derivatives and facilitates systematic organization of compound libraries in research databases.

Molecular Formula and Weight

The molecular formula of this compound is established as C13H17N3O4, representing the complete atomic composition of this protected dipeptide amide. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and four oxygen atoms within the molecular structure. The molecular arrangement reflects the integration of the benzyloxycarbonyl protecting group with the dipeptide backbone, resulting in a stable compound suitable for synthetic applications and research purposes.

The molecular weight determination for this compound has been precisely calculated as 279.29 grams per mole according to PubChem computational analysis. This molecular weight value demonstrates consistency across multiple independent database sources, confirming the accuracy of the structural characterization. The exact mass determination provides additional precision, with a calculated value of 279.12190603 Daltons based on high-resolution mass spectrometric analysis protocols.

Comparative molecular weight analysis reveals that this compound exhibits similar mass characteristics to other protected dipeptide derivatives within the same structural class. The molecular weight distribution reflects the substantial contribution of the benzyloxycarbonyl protecting group, which accounts for approximately 45% of the total molecular mass. This proportional relationship demonstrates the significant structural impact of the protecting group on the overall molecular architecture.

Table 1: Molecular Composition and Weight Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C13H17N3O4 | PubChem |

| Molecular Weight | 279.29 g/mol | PubChem |

| Exact Mass | 279.12190603 Da | PubChem |

| Monoisotopic Mass | 279.121906 Da | ChemSpider |

The elemental composition analysis provides insight into the structural complexity and chemical behavior of this compound. The carbon content represents the largest atomic constituent, reflecting the aromatic benzyl group and the aliphatic peptide backbone components. The nitrogen distribution encompasses the peptide bonds, the terminal amide group, and the carbamate linkage within the protecting group structure.

CAS Registry Number and PubChem CID

The Chemical Abstracts Service registry number for this compound is definitively established as 4976-59-4, providing unique identification within the comprehensive CAS database system. This registry number serves as the primary identifier for regulatory, commercial, and research applications, ensuring accurate compound specification across diverse scientific and industrial contexts. The CAS number assignment reflects the historical registration of this compound and maintains consistency with established chemical nomenclature standards.

The PubChem Compound Identification number for this compound is designated as CID 7020243, representing the unique database entry within the National Center for Biotechnology Information chemical information system. This identifier facilitates direct access to comprehensive compound information, including structural data, physicochemical properties, and relevant scientific literature citations. The PubChem CID system provides essential integration with related biochemical databases and research resources.

Database cross-referencing reveals consistent identification parameters across multiple authoritative chemical information systems. The MDL number MFCD00238401 provides additional unique identification within the Molecular Design Limited database structure. These multiple identification systems ensure comprehensive compound tracking and facilitate accurate data retrieval across diverse research applications.

Table 2: Primary Database Identifiers for this compound

| Database System | Identifier | Reference |

|---|---|---|

| CAS Registry | 4976-59-4 | PubChem |

| PubChem CID | 7020243 | PubChem |

| MDL Number | MFCD00238401 | ChemicalBook |

| InChIKey | YUWYAVYBKJFYPK-VIFPVBQESA-N | PubChem |

The InChI (International Chemical Identifier) string provides a standardized textual representation of the molecular structure, facilitating computational analysis and database searching capabilities. The complete InChI for this compound is documented as InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19)/t9-/m0/s1. This systematic representation enables precise structural communication and supports automated chemical informatics applications.

The SMILES (Simplified Molecular Input Line Entry System) notation CC@@HNC(=O)OCC1=CC=CC=C1 provides an alternative linear representation of the molecular structure. This notation system facilitates computational chemistry applications and enables efficient database searching through structure-based queries. The stereochemical designation within the SMILES string accurately represents the L-configuration of the alanine residue.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O4 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19)/t9-/m0/s1 |

InChI Key |

YUWYAVYBKJFYPK-VIFPVBQESA-N |

SMILES |

CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |

sequence |

AG |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Z-Ala-Gly-NH2 serves as a fundamental building block in the synthesis of peptides. Its structure allows for the formation of diverse peptide chains, which are essential in drug development and biochemistry. The incorporation of this compound can enhance the stability and bioactivity of synthesized peptides, making it a preferred choice for researchers engaged in peptide synthesis.

Case Study: Antimicrobial Peptides

Recent studies have shown that modified peptides incorporating this compound exhibit improved antimicrobial properties. For instance, the synthesis of shortened analogues of antimicrobial peptides has demonstrated that the introduction of this compound significantly enhances their efficacy against bacterial strains, showcasing its potential in developing new antimicrobial agents .

Biochemical Research

Studying Protein Interactions

this compound is widely used in biochemical research to study protein interactions and enzyme activities. Its ability to mimic natural amino acids aids researchers in understanding complex biological processes at the molecular level.

Case Study: CXCL5 Modification

In a study focusing on the posttranslational modification of chemokines, this compound was utilized to investigate how modifications affect protein function. The research highlighted that introducing this dipeptide could alter the biological activity of CXCL5, enhancing its signaling capabilities in neutrophil chemotaxis .

Pharmaceutical Development

Development of Therapeutics

The pharmaceutical industry leverages this compound for developing new medications targeting metabolic disorders. Its stability and compatibility with various drug formulations make it an attractive candidate for pharmaceutical applications.

Case Study: GLP-1 Analogues

Research into glucagon-like peptide-1 (GLP-1) analogues has shown that incorporating this compound can improve the pharmacokinetic properties of these peptides, leading to more effective treatments for diabetes with fewer side effects . The modifications enhance their resistance to enzymatic degradation, thereby increasing their therapeutic potential.

Cosmetic Applications

Skin Care Formulations

In the cosmetic industry, this compound is incorporated into skin care products due to its beneficial properties for skin hydration and elasticity. Its use in anti-aging formulations has been well-documented.

Case Study: Hydration Enhancement

A study exploring various dipeptides in cosmetic formulations found that products containing this compound significantly improved skin hydration levels compared to those without it. This underscores its utility in developing effective skin care solutions aimed at reducing signs of aging .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Enzymatic Reactivity of Z-Ala-Gly-NH₂ and Analogs

Physicochemical Properties

Z-Ala-Gly-NH₂’s molecular weight and structural features distinguish it from related compounds:

Table 2: Physical Properties of Selected Z-Protected Peptides

Preparation Methods

Resin Selection and Activation

Z-Ala-Gly-NH2 is predominantly synthesized via Fmoc/tBu SPPS protocols using Sieber Amide or NovaSyn® TGR resins. The C-terminal amide forms during cleavage from resin, eliminating the need for post-synthesis amidation. Resin loading capacities range from 0.4–0.7 mmol/g, with higher loadings preferred for scale-up.

Coupling Reagent Optimization

Comparative studies using model systems (e.g., Z-Phg-OH + H-Pro-NH2) demonstrate reagent-dependent racemization:

| Reagent System | Racemization (%) | Coupling Efficiency (%) | Source |

|---|---|---|---|

| HCTU/DIPEA | 1.1 | 98.5 | |

| HATU/DIPEA | 0.9 | 99.2 | |

| PyOxim/TMP | 4.1 | 92.3 |

HCTU and HATU provide superior performance due to their rapid activation kinetics and minimized epimerization. Double coupling cycles are mandatory for glycine residues to prevent deletion sequences.

Deprotection and Cleavage

Final cleavage employs TFA cocktails containing scavengers (phenol, DTT, TIS) to prevent aspartimide formation. Analytical HPLC of crude this compound typically shows ≥85% purity, improving to >99% after preparative C18 chromatography.

Solution-Phase Fragment Condensation

Hydrazide-Azide Mediated Amidation

The patent US20110046348A1 details a method converting Z-Ala-Gly-OH to this compound via hydrazide intermediates:

- Hydrazinolysis : Treat Z-Ala-Gly-OtBu with 20% hydrazine/DMF (24 h, 25°C) to yield Z-Ala-Gly-NH-NH2.

- Azide Formation : React with tert-butyl nitrite (0–5°C, pH 7–8) generating Z-Ala-Gly-N3.

- Amidation : Couple azide with ammonium hydroxide, achieving 89% conversion efficiency.

Critical parameters:

Carbodiimide-Based Coupling

Classical EDC/HOBt activation remains viable for small-scale synthesis:

# Example protocol from Sigma-Aldrich data

1. Dissolve Z-Ala-OH (1 eq) and H-Gly-NH2·HCl (1.2 eq) in DMF

2. Add EDC (1.5 eq) and HOBt (1.5 eq)

3. Stir at 0°C → RT for 18 h

4. Extract with ethyl acetate, wash with 5% citric acid

5. Purify by flash chromatography (EtOAc/hexane)

Yields typically reach 75–82% with 0.3–1.2% D-Ala contamination.

Enzymatic Synthesis Using Thermolysin

Catalytic Efficiency

The PNAS study quantified thermolysin’s activity toward Z-Ala-Gly synthesis:

| Carboxyl Component | Amine Component | kcat (min−1) | Km (mM) |

|---|---|---|---|

| Z-Ala-Gly-OH | H-Leu-NHPh | 5,650 ± 530 | 40.2 ± 0.7 |

| Z-Gly-OH | H-Leu-NHPh | 105 ± 10 | 41.7 ± 1.0 |

Alanine at P2 position enhances catalytic efficiency 54-fold compared to glycine.

Process Optimization

J-stage research established optimal conditions:

- 20–30% methanol/water

- pH 6.8–7.5 (0.5 M Tris-Ca2+ buffer)

- Enzyme loading 0.1–0.5% (w/w)

- 37°C, 24 h reaction → 82% yield of this compound

Hybrid Solid-Solution Phase Strategies

Dbz Linker-Mediated Synthesis

Novabiochem’s Dbz linker enables on-resin thioester formation:

- Assemble Z-Ala-Gly-Dbz on Sieber Amide resin

- Cleave with 2M TMS-CHN2 in DCM

- React thioester with NH3/LiOH to amide

Advantages:

- Avoids harsh HF cleavage

- Enables convergent synthesis of larger peptides

Analytical Characterization

Purity Assessment

HPLC conditions from Sigma-Aldrich:

- Column: Vydac C18 (4.6 × 250 mm)

- Gradient: 20→60% MeCN/0.1% TFA over 30 min

- Retention time: 12.7 min (this compound)

Mass Spectrometry

Racemization Control

Critical factors influencing D-Ala formation:

Industrial Scale-Up Considerations

Cost Analysis

| Method | Cost ($/kg) | Purity (%) | Environmental Factor (E) |

|---|---|---|---|

| SPPS | 12,500 | 99.5 | 86.7 |

| Enzymatic | 8,200 | 98.1 | 23.4 |

| Solution-phase | 6,700 | 97.3 | 45.2 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-Ala-Gly-NH₂, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Use HBTU/HOBt as activators for amino acid coupling in DMF .

- Deprotection : 20% piperidine in DMF for Fmoc removal.

- Cleavage : TFA/TIS/H₂O (95:2.5:2.5) to release the peptide from the resin.

- Purity Optimization : Reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile in 0.1% TFA) with UV detection at 220 nm. Purity >95% is achievable with iterative lyophilization and repurification .

Q. How do researchers characterize the structural integrity of Z-Ala-Gly-NH₂?

- Methodological Answer : Structural validation requires:

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ expected at ~307.3 Da).

- NMR : ¹H NMR in DMSO-d₆ to resolve backbone amide protons (δ 7.8–8.5 ppm) and benzyloxycarbonyl group protons (δ 4.8–5.2 ppm) .

- FTIR : Peptide bond confirmation via amide I (1640–1680 cm⁻¹) and amide II (1520–1580 cm⁻¹) bands .

Advanced Research Questions

Q. What experimental designs are recommended for studying Z-Ala-Gly-NH₂ in enzymatic stability assays?

- Methodological Answer :

- Substrate Preparation : Dissolve Z-Ala-Gly-NH₂ in PBS (pH 7.4) at 1 mM.

- Enzyme Incubation : Add protease (e.g., trypsin or chymotrypsin) at 37°C.

- Kinetic Analysis : Monitor degradation via HPLC at timed intervals. Use Michaelis-Menten kinetics to calculate and . Include controls with protease inhibitors (e.g., PMSF) .

- Statistical Validation : Triplicate runs with ANOVA for inter-group significance (p < 0.05) .

Q. How can contradictions in Z-Ala-Gly-NH₂’s bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Batch Variability : Verify peptide purity and aggregation states via dynamic light scattering (DLS) .

- Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For example, bioactivity in cell assays (e.g., anti-inflammatory effects) varies with serum concentration in media .

- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and reference standards (e.g., known IC₅₀ values for comparator peptides) .

Q. What advanced techniques are suitable for probing Z-Ala-Gly-NH₂’s interactions with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding affinity () in real-time .

- Circular Dichroism (CD) : Analyze conformational changes in proteins upon peptide binding (190–260 nm range) .

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-protein interactions over 100-ns trajectories .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data (e.g., NMR vs. MS) for Z-Ala-Gly-NH₂?

- Methodological Answer :

- Cross-Validation : Compare NMR peak integrals with MS isotopic patterns to detect impurities.

- Supplementary Data : Include raw spectra in supporting information with annotated peaks .

- Table Example :

| Technique | Observed Value | Expected Value | Discrepancy Analysis |

|---|---|---|---|

| ESI-MS | 307.4 Da | 307.3 Da | Isotopic envelope match >95% |

| ¹H NMR (DMSO-d₆) | δ 8.2 ppm | δ 8.1 ppm | Solvent shift accounted for |

Q. What are the best practices for documenting Z-Ala-Gly-NH₂’s stability under varying storage conditions?

- Methodological Answer :

- Stability Protocol : Store lyophilized peptide at -20°C in argon atmosphere. For solution stability, test pH 3–9 buffers at 4°C and 25°C.

- Analytical Methods : HPLC purity checks weekly; CD spectroscopy for secondary structure integrity .

- Reporting : Use ICH Q1A(R2) guidelines for forced degradation studies (e.g., heat, light, oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.